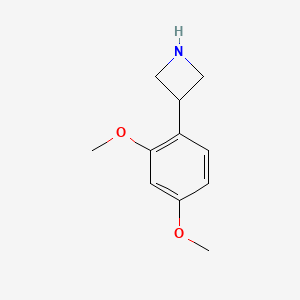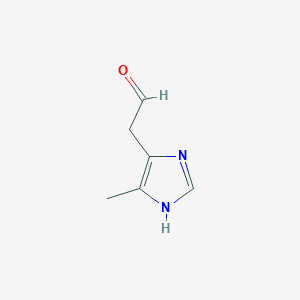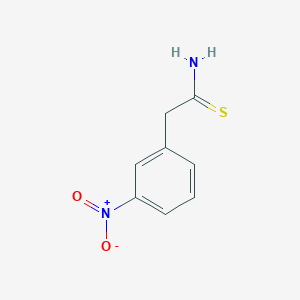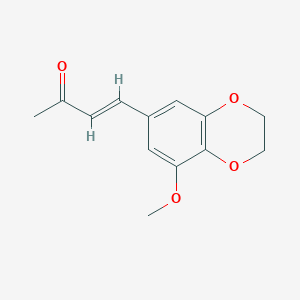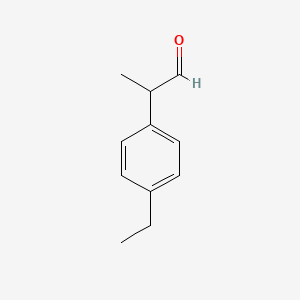
2-(4-Ethylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the phenyl ring and a propanal group. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
2-(4-Ethylphenyl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-(4-Ethylphenyl)propanoic acid under specific conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethylphenyl)propanal can be compared with other similar aldehydes, such as benzaldehyde and cinnamaldehyde. While all these compounds share the aldehyde functional group, this compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules . Similar compounds include 2-(4-Methylphenyl)propanal and 2-(4-Isopropylphenyl)propanal, which differ in the substituents attached to the phenyl ring.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
BOHZEPKRYGNOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


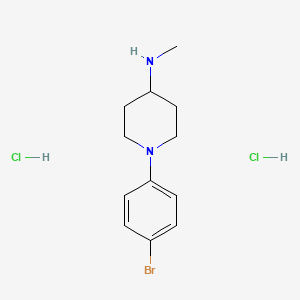
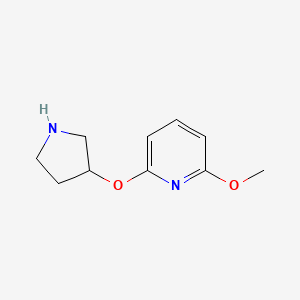
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

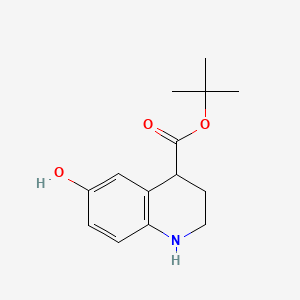
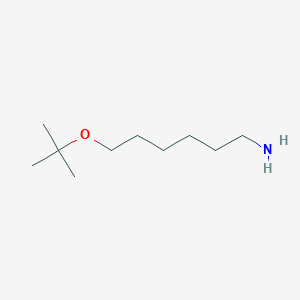
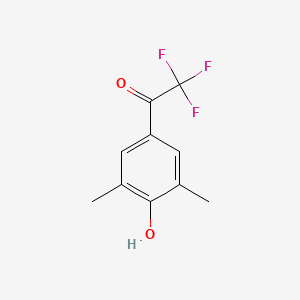
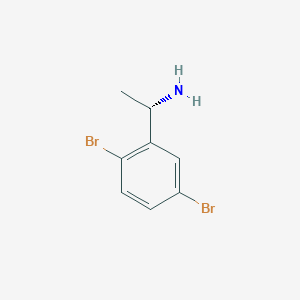
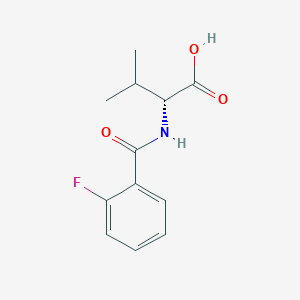
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
